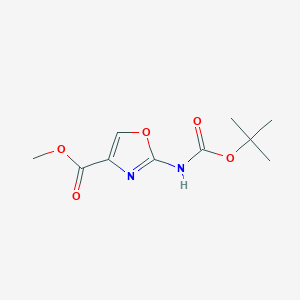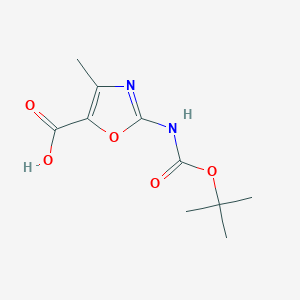
4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine-1-carbothioic acid methylamide
Übersicht
Beschreibung
This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .
Synthesis Analysis
The synthesis of TFMP derivatives involves a simultaneous vapor-phase reaction . A key intermediate for the synthesis of these compounds is 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), which can be obtained in good yield via a simple one-step reaction .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring with a trifluoromethyl group and a chlorine atom attached. The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been described. For example, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine has a boiling point of 50-55 °C at 11 mmHg, a melting point of 16-20 °C, and a density of 1.524 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Synthesis and Evaluation of Anticancer and Antimicrobial Agents : Researchers have synthesized various derivatives of related structures to evaluate their potential as anticancer and antimicrobial agents. For example, the synthesis of new 2-chloro-3-hetarylquinolines and their evaluation against bacterial strains and cancer cell lines have highlighted the potential of such compounds in treating infectious diseases and cancer (Bondock & Gieman, 2015). Similarly, novel urea and thiourea derivatives of piperazine doped with Febuxostat have been synthesized, showcasing promising antiviral and antimicrobial activities, particularly against Tobacco mosaic virus (TMV) and various microbial strains (Reddy et al., 2013).
Development of Kinase Inhibitors : The discovery of kinase inhibitors for therapeutic applications, such as the treatment of chronic myelogenous leukemia (CML), involves the synthesis of complex molecules similar to the mentioned compound. Flumatinib, an antineoplastic tyrosine kinase inhibitor currently in clinical trials for CML, showcases the role of such compounds in drug development (Gong et al., 2010).
Glycine Transporter 1 Inhibitors : In neuroscience research, compounds structurally related to "4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine-1-carbothioic acid methylamide" have been investigated for their potential as glycine transporter 1 inhibitors. This research is crucial for developing treatments for central nervous system disorders, demonstrating the broad applicability of these compounds in scientific research (Yamamoto et al., 2016).
Chemical Synthesis and Drug Metabolism
Metabolism Studies : Understanding the metabolism of drugs is crucial for developing safe and effective medications. Studies on compounds like flumatinib help elucidate the metabolic pathways involved in drug processing within the body, guiding the optimization of therapeutic molecules for better efficacy and reduced toxicity (Gong et al., 2010).
Cocrystallization Studies : Research on the cocrystallization behavior of isomeric pyridine carboxamides with antitubercular drugs like pyrazinoic acid has provided insights into the formation of pharmaceutical cocrystals. Such studies are instrumental in enhancing the solubility, stability, and bioavailability of drugs, underlining the importance of structural chemistry in drug development (Prasad et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-N-methylpiperazine-1-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClF3N4S/c1-18-12(22)21-4-2-20(3-5-21)8-11-10(14)6-9(7-19-11)13(15,16)17/h6-7H,2-5,8H2,1H3,(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJABSRZYXBEMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)N1CCN(CC1)CC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClF3N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine-1-carbothioic acid methylamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(E)-3-Dimethylamino-1-[4-(6-dimethylamino-4-trifluoromethylpyridin-2-yl)phenyl]but-2-en-1-one](/img/structure/B1401755.png)
![Dimethyl-{6-[4-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine](/img/structure/B1401756.png)
![1-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-3-ethyl-urea](/img/structure/B1401757.png)
![2-[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzylidene]-malonic acid diethyl ester](/img/structure/B1401758.png)
![2-Chloro-N-[2-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide](/img/structure/B1401760.png)
![N-(4-Chloro-phenyl)-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide](/img/structure/B1401761.png)

![4-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ylamine](/img/structure/B1401765.png)

![2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid](/img/structure/B1401768.png)

